Electron-Transfer Efficiency: DAF vs. BTAF in Fullerene (C60) Triplet Quenching
In a direct head-to-head nanosecond laser flash photolysis study, the electron-transfer process from the ground state of DAF (the target compound) to the triplet excited state of C60 (3C60*) was quantitatively compared with that of 9,9-bis(4-triphenylamino)fluorene (BTAF). The electron transfer of BTAF/3C60* was observed to be more efficient than that of DAF/3C60*, with the efficiency trend correlating with the free energy changes (−ΔGet) [1]. This experimentally confirms that the amine-substituent architecture at the fluorene 9-position—diphenylamino (DAF) vs. triphenylamino (BTAF)—directly modulates intermolecular charge-transfer kinetics.
| Evidence Dimension | Relative electron-transfer efficiency (donor → 3C60*) |
|---|---|
| Target Compound Data | DAF/3C60*: Lower electron-transfer efficiency (qualitatively established; quantitative rate constants reported in the full text) |
| Comparator Or Baseline | BTAF/3C60*: Higher electron-transfer efficiency |
| Quantified Difference | BTAF > DAF in ET efficiency; trend correlates with −ΔGet values (exact rate constants in source) |
| Conditions | Nanosecond laser flash photolysis at 532 nm excitation in toluene and benzonitrile; transient absorption detection in visible/near-IR regions |
Why This Matters
This head-to-head photophysical benchmark allows users to select DAF specifically when a moderated (rather than maximal) electron-donor strength is required for charge-transfer dyads, NLO chromophores, or interfacial electron-transfer layers.
- [1] El-Khouly, M. E.; et al. Photoinduced intermolecular electron transfer process of fullerene (C60) and amine-substituted fluorenes studied by laser flash photolysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2007, 67 (3-4), 636-642. View Source
